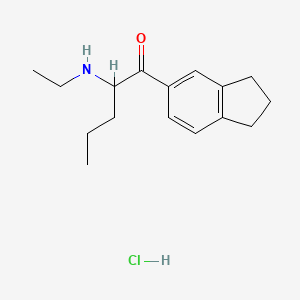
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes an indene moiety and an ethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Ethylamino Group: This step involves the alkylation of the indene structure with an ethylamine derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with a pentanone derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Binding: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
1-(2,3-dihydro-1H-inden-5-yl)-2-(propylamino)pentan-1-one: Similar structure but with a propylamino group.
Uniqueness
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H24ClNO |
|---|---|
Poids moléculaire |
281.82 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-6-15(17-4-2)16(18)14-10-9-12-7-5-8-13(12)11-14;/h9-11,15,17H,3-8H2,1-2H3;1H |
Clé InChI |
HHNUXCDBTDYRJL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
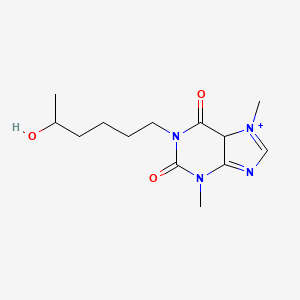

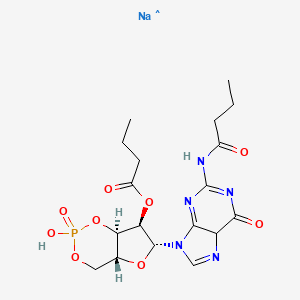
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)
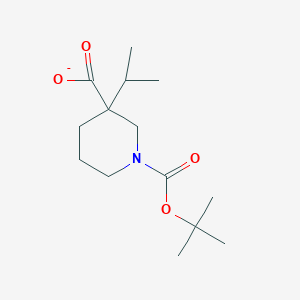
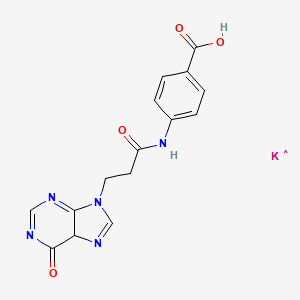
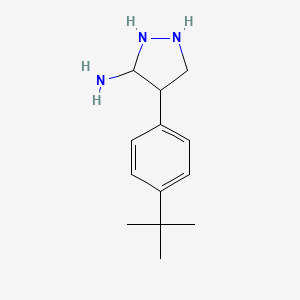
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B12351656.png)
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)
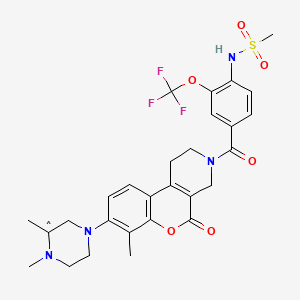
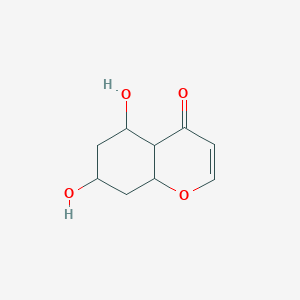
![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)
